4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline moiety, and various substituents such as benzyl, chlorobenzyl, and isopropyl groups. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Quinazoline Formation: The quinazoline moiety is often formed via a condensation reaction between anthranilic acid derivatives and formamide or its equivalents.
Thioether Formation:
Final Coupling: The final step involves coupling the intermediate with isopropylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis, phase-transfer catalysis, and continuous flow chemistry can be employed to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the quinazoline moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as DNA replication, transcription, and repair, leading to cell death in cancer cells or inhibition of microbial growth
Comparison with Similar Compounds
Similar Compounds
- 3-((5-((4-chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one
- 4-(2-Chlorobenzyl)-1-(furan-2-yl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Uniqueness
Compared to similar compounds, 4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide stands out due to its unique combination of substituents, which confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H24ClN5O2S |
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Molecular Weight |
518.0 g/mol |
IUPAC Name |
4-benzyl-1-[(2-chlorophenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C27H24ClN5O2S/c1-17(2)29-24(34)19-12-13-21-23(14-19)33-26(32(25(21)35)15-18-8-4-3-5-9-18)30-31-27(33)36-16-20-10-6-7-11-22(20)28/h3-14,17H,15-16H2,1-2H3,(H,29,34) |
InChI Key |
HWLZVYQCVFYFRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC=CC=C4Cl)CC5=CC=CC=C5 |
Origin of Product |
United States |
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